Lithium(1+)3-amino-5-bromothiophene-2-carboxylate
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Overview
Description
Lithium(1+) 3-amino-5-bromothiophene-2-carboxylate is an organolithium compound with the molecular formula C5H3BrLiNO2S. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group at the 3-position and a bromine atom at the 5-position of the thiophene ring, along with a carboxylate group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-amino-5-bromothiophene-2-carboxylate typically involves the following steps:
Bromination: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated thiophene undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group at the 3-position.
Carboxylation: The resulting 3-amino-5-bromothiophene is then carboxylated at the 2-position using carbon dioxide in the presence of a strong base such as lithium diisopropylamide (LDA) to form the carboxylate group.
Industrial Production Methods
Industrial production of lithium(1+) 3-amino-5-bromothiophene-2-carboxylate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-amino-5-bromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the carboxylate group can be reduced to form alcohols or aldehydes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Lithium(1+) 3-amino-5-bromothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of lithium(1+) 3-amino-5-bromothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromothiophene-2-carboxylic acid: Lacks the lithium ion but has similar structural features.
Lithium 3-amino-2-thiophenecarboxylate: Similar structure but without the bromine atom.
5-Bromo-2-thiophenecarboxylic acid: Lacks the amino group but has the bromine and carboxylate groups.
Properties
Molecular Formula |
C5H3BrLiNO2S |
---|---|
Molecular Weight |
228.0 g/mol |
IUPAC Name |
lithium;3-amino-5-bromothiophene-2-carboxylate |
InChI |
InChI=1S/C5H4BrNO2S.Li/c6-3-1-2(7)4(10-3)5(8)9;/h1H,7H2,(H,8,9);/q;+1/p-1 |
InChI Key |
QFOGFYKKTOLBIB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(SC(=C1N)C(=O)[O-])Br |
Origin of Product |
United States |
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